4-methoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide
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Overview
Description
Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
The synthesized zinc(II) phthalocyanine derivatives, including benzenesulfonamide groups, have shown significant promise in photodynamic therapy (PDT) applications for cancer treatment. These derivatives exhibit high singlet oxygen quantum yield, essential for effective Type II PDT mechanisms. Their excellent photophysical and photochemical properties make them suitable as Type II photosensitizers, highlighting their potential to treat cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antiproliferative Activity
Derivatives of benzenesulfonamides have been explored for their antiproliferative activities against various cancer cell lines. Notably, compounds like 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide have exhibited high antiproliferative activity against breast cancer and neuroblastoma cell lines. These findings suggest the potential of benzenesulfonamide derivatives in developing new lead anticancer agents (Motavallizadeh et al., 2014).
Antifungal Screening
Novel azetidin-2-ones substituted with benzenesulfonamide have shown potent antifungal activity against Aspergillus niger and Aspergillus flavus. The structure-activity relationship (SAR) trends observed from these compounds indicate their potential as effective antifungal agents (Gupta & Halve, 2015).
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . .
Mode of Action
Compounds with a pyrrolidine ring are known to have diverse biological activities, which can be attributed to the different spatial orientations of substituents on the ring .
Properties
IUPAC Name |
4-methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-24-16-7-9-17(10-8-16)25(22,23)19-12-14-11-18(21)20(13-14)15-5-3-2-4-6-15/h2-10,14,19H,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEGPGISEIMBIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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